REACTION_SMILES
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[CH3:1][O:2][CH2:3][CH2:4][O:5][c:6]1[n:7][cH:8][cH:9][c:10]([C:12](=[O:13])[O:14][CH3:15])[cH:11]1.[Na+:17].[O:18]1[CH2:19][CH2:20][O:21][CH2:22][CH2:23]1.[OH-:16]>>[CH3:1][O:2][CH2:3][CH2:4][O:5][c:6]1[n:7][cH:8][cH:9][c:10]([C:12](=[O:13])[OH:14])[cH:11]1
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Name
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COCCOc1cc(C(=O)OC)ccn1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCOc1cc(C(=O)OC)ccn1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
C1COCCO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[OH-]
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Name
|
|
Type
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product
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Smiles
|
COCCOc1cc(C(=O)O)ccn1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |